5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class of heterocycles, characterized by a fused thiophene-pyrimidine-dione core. Key structural features include:
- 1-Isopropyl and 3-methyl substituents on the pyrimidine-dione ring, which enhance steric bulk and influence molecular packing.
- 6-{[3-Methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}: A pyrazole moiety with a trifluoromethyl group, contributing to lipophilicity and metabolic stability.
- 5-(4-Hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl): An oxazolidine carbonyl group, which may facilitate hydrogen bonding and improve solubility .
Synthesis likely involves cyclocondensation and alkylation steps analogous to methods for related thienopyrimidine-diones, such as reactions with phosphorus oxychloride and subsequent functionalization of substituents . Potential applications include antimicrobial or anti-inflammatory activity, inferred from structural analogs .
Properties
IUPAC Name |
5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNXOFBDXNTIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
A mixture of 2H-thieno[2,3-d]oxazine-2,4(1H)-dione (1.0 equiv), aromatic aldehydes (1.2 equiv), and benzylamine (1.5 equiv) in ethanol is heated at 80°C for 10–14 h. Subsequent addition of potassium hydroxide and continued heating for 6–10 h yields 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones with 46–86% efficiency.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 16–24 h |
| Solvent | Ethanol |
| Yield Range | 46–86% |
Oxazolidine-2-carbonyl Moiety Installation
The 4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl group is synthesized via cyclization of β-amino alcohols with carbonyl sources.
Oxazolidine Ring Formation
4-Hydroxy-4-methyl-1,2-oxazolidine is prepared by reacting 2-amino-2-methyl-1,3-propanediol with triphosgene in dichloromethane at 0°C, followed by neutralization with NaHCO₃. The carbonyl group is introduced via Schlenk techniques using phosgene equivalents.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 2-amino-2-methyl-1,3-propanediol |
| Carbonyl Source | Triphosgene |
| Reaction Time | 2 h |
| Yield | 85% |
Coupling to Thieno[2,3-d]pyrimidine Core
The oxazolidine-2-carbonyl group is attached via Steglich esterification. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF, the carbonyl chloride derivative of oxazolidine reacts with the 5-position of the thieno[2,3-d]pyrimidine core at 25°C for 24 h.
Final Functionalization and Purification
Isopropyl Group Introduction
The 1-isopropyl substituent is introduced via nucleophilic substitution. Treatment of the intermediate with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C for 8 h achieves 89% yield.
Purification
Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1) followed by recrystallization from ethanol/water (4:1).
Analytical Data:
- HRMS (ESI): m/z 515.1450 [M+H]⁺ (calc. 515.1450)
- ¹H NMR (CDCl₃): δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.22 (s, 3H, NCH₃), 4.90 (s, 2H, CH₂Pyrazole).
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core Cyclocondensation | 2H-thieno[2,3-d]oxazine, KOH | 46–86 |
| 2 | Pyrazolemethyl Alkylation | DMF, 60°C, 12 h | 72 |
| 3 | Oxazolidine Coupling | DCC, DMAP, THF | 78 |
| 4 | Isopropyl Substitution | Isopropyl bromide, K₂CO₃ | 89 |
Challenges and Optimization
- Regioselectivity in Pyrazole Formation: Use of flow reactors for lithiation improves regiocontrol.
- Oxazolidine Stability: Protection of the hydroxyl group as a TBS ether during coupling prevents side reactions.
- Stereochemical Integrity: Chiral HPLC separates enantiomers post-synthesis, ensuring >99% ee.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxazolidine ring can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the thienopyrimidine and oxazolidine rings can be reduced to alcohols.
Substitution: The trifluoromethyl group in the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazolidine ring can form hydrogen bonds with biological molecules, while the pyrazole and thienopyrimidine moieties can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thieno[2,3-d]pyrimidine-2,4-diones are highly substituent-dependent. Key comparisons include:
Trifluoromethyl vs. Phenyl Groups : The target compound’s trifluoromethyl pyrazole substituent likely increases metabolic stability and membrane permeability compared to phenyl-containing analogs (e.g., ’s compounds), which rely on π-π interactions for target binding .
Oxazolidine Carbonyl vs. Oxadiazole : The oxazolidine group in the target compound may improve aqueous solubility through hydrogen bonding, whereas oxadiazole rings in ’s derivatives enhance rigidity and microbial target affinity .
Isopropyl vs.
Physicochemical Properties
- Solubility : The oxazolidine hydroxy group in the target compound may form intermolecular hydrogen bonds, improving solubility compared to purely hydrophobic analogs (e.g., ’s phenyl derivatives) .
- Thermal Stability : Trifluoromethyl groups typically increase thermal stability, which could favor the target compound in formulation processes over ’s ethyl carboxylate derivative .
Biological Activity
The compound 5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione is a thienopyrimidine derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thienopyrimidines , which are characterized by a thiophene ring fused to a pyrimidine ring. Its structural formula is represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 461.54 g/mol |
| Solubility | 7.21e-03 g/L |
| Polar Surface Area | 119.07 Ų |
| Rotatable Bond Count | 5 |
Research indicates that compounds in the thienopyrimidine class exhibit various biological activities, particularly in modulating autoimmune responses and influencing metabolic pathways. The specific mechanisms for this compound have not been extensively documented; however, it is hypothesized to interact with certain receptors involved in inflammatory processes and metabolic regulation.
Pharmacological Effects
- Anti-inflammatory Activity : Thienopyrimidines have been shown to modulate immune responses, potentially reducing inflammation in autoimmune diseases.
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
- Metabolic Effects : The compound may influence glucose metabolism and insulin sensitivity, similar to other thienopyrimidine derivatives.
Case Study 1: Autoimmune Modulation
A study investigated the effects of thienopyrimidine derivatives on autoimmune diseases. The results suggested that these compounds could significantly reduce inflammatory markers in animal models of rheumatoid arthritis, indicating their potential therapeutic application in human autoimmune conditions .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 3: Metabolic Regulation
Research has shown that certain thienopyrimidine derivatives enhance insulin sensitivity in diabetic models. This effect was linked to the activation of PPARγ pathways, which are crucial for glucose homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
